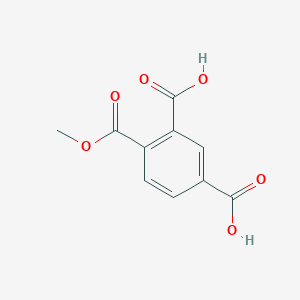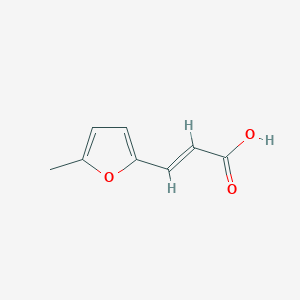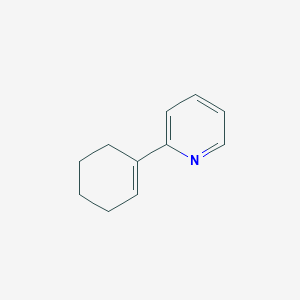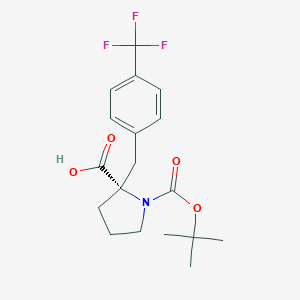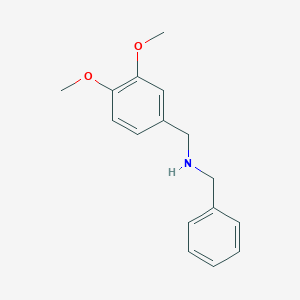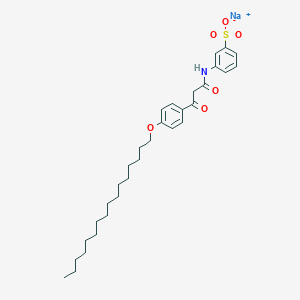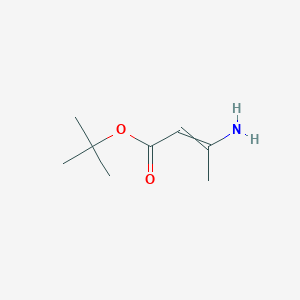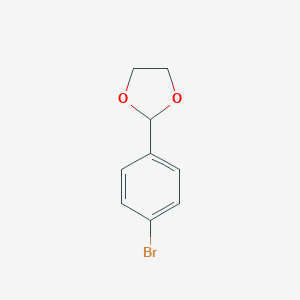
2-(4-Bromophenyl)-1,3-dioxolane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)-1,3-dioxolane derivatives involves multi-step reactions starting from basic raw materials like tartaric acid, benzaldehyde, and dimethyl-L-tartrate, employing processes such as benzaldehyde condensation, AlLiH4 reduction, sulfonylation, bromation by LiBr, and advanced esterification (Sun Xiao-qiang, 2009), (J. Irurre, C. Alonso‐Alija, J. Piniella†, A. Alvarez-Larena, 1992).
Molecular Structure Analysis
The molecular structure of these compounds reveals specific conformational features such as preferred conformations with OH⋯Ph interactions, envelope conformations of the dioxolane rings, and the orientation of bromophenyl rings at distinct dihedral angles, contributing to their chemical behavior and reactivity (Hua-quan Liu et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Bromophenyl)-1,3-dioxolane derivatives include bromination, dehydrobromination, and formolysis, leading to the formation of various structurally complex and functionally diverse compounds. These reactions are characterized by high yields and the formation of compounds with significant chemical and biological properties (R. Carlson et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, crystallinity, and solubility, are crucial for their application in different chemical synthesis processes. Detailed characterization through techniques like X-ray crystallography provides insights into their structural dimensions, confirming their composition and purity (Song Jun-song, 2010).
Chemical Properties Analysis
The chemical properties of 2-(4-Bromophenyl)-1,3-dioxolane derivatives, including reactivity, stability, and interaction with various reagents, are determined by their functional groups and molecular structure. Studies have shown that these compounds can undergo a range of chemical reactions, offering valuable insights for developing new synthetic routes and applications (R. Petroski, 2002).
Wissenschaftliche Forschungsanwendungen
-
Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary : These derivatives have been synthesized to study their potential as antimicrobial and antiproliferative agents .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
-
Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine
-
Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline
-
Synthesis of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary : These derivatives have been synthesized to study their potential as antimicrobial and antiproliferative agents .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
-
- Application Summary : Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring. They may be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
- Methods of Application : Bromophenols are produced by electrophilic halogenation of phenol with bromine .
- Results : There are five basic types of bromophenols (mono- to pentabromophenol) and 19 different bromophenols in total when positional isomerism is taken into account .
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties or mechanism of action.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some or all of this information may not be available. If you have a specific compound in mind, I would recommend consulting the primary scientific literature or a trusted database for the most accurate and up-to-date information.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIMHOWVWWHLDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378741 | |
| Record name | 2-(4-bromophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1,3-dioxolane | |
CAS RN |
10602-01-4 | |
| Record name | 2-(4-bromophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

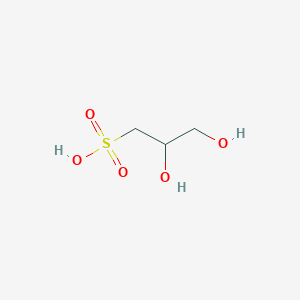
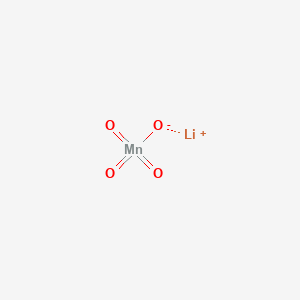

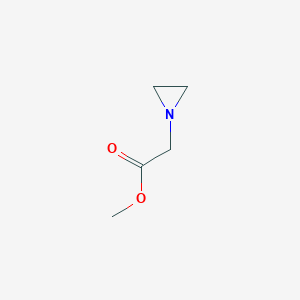
![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)

